N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound was first synthesized in 1999 by a team of researchers at Merck Research Laboratories, and has since been extensively studied for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound reduces the activity of glutamate, which is known to be involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models, including reducing the release of glutamate, increasing the activity of GABAergic neurons, and reducing the expression of inflammatory cytokines. These effects are thought to contribute to the compound's therapeutic potential in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide is its high selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor in experimental settings. However, the compound's potency and selectivity can also make it difficult to use in certain assays, and its relatively high cost may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide and its applications in neurological disorders. These include further studies on the compound's mechanisms of action, as well as investigations into its potential use in combination with other drugs or therapies. Additionally, there is growing interest in the development of more selective and potent mGluR5 antagonists, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-chloroethylmorpholine to form the intermediate 1-(2-amino-1H-benzimidazol-1-yl)-2-(4-morpholinyl)ethane. This intermediate is then reacted with phenoxyacetic acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. The compound has been found to improve cognitive function and reduce anxiety in animal models of these disorders.
Propiedades
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-20(16-28-17-6-2-1-3-7-17)23-21-22-18-8-4-5-9-19(18)25(21)11-10-24-12-14-27-15-13-24/h1-9H,10-16H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMSLERLGXRKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.